The compound [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate is a complex organic molecule that belongs to the class of sulfanylidene derivatives. This compound is characterized by its unique structural features which include multiple acetoxy groups and a benzodioxole moiety. Its molecular formula is and it has a molecular weight of approximately 304.33 g/mol.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. It is often used in academic and industrial research settings.
The compound is classified as a sulfanylidene derivative, which indicates the presence of a sulfur atom in a specific oxidation state within its structure. It also falls under the category of acetate esters due to the presence of acetate functional groups.
The synthesis of [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate includes:
The compound's structural data can be represented using various chemical notations such as:
CC(=O)OC1=C(C(=O)O)C(=C(C1=O)C(=O)O)C(=C(C(=O)OC)C(=O)OC)
InChI=1S/C13H16O6S/c1-8(15)19-12(17)10(18)9(2)13(20-11(3)14)16/h9H
The compound can participate in various chemical reactions including:
Reactions involving this compound should be monitored using chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate primarily involves interactions at the molecular level where:
Studies indicate that compounds with similar structures exhibit biological activities such as antimicrobial or anti-inflammatory effects.
Key physical properties include:
Relevant chemical properties involve:
[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate finds applications in:
This compound represents a fascinating area of study within organic chemistry and medicinal research due to its structural complexity and potential applications in drug development.
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: